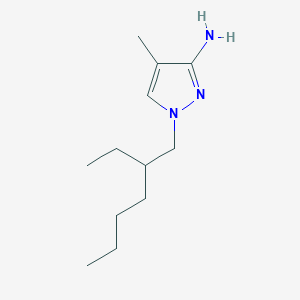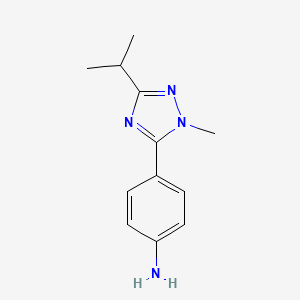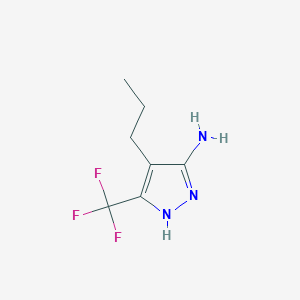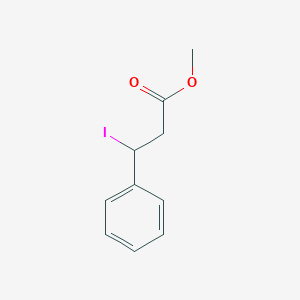
Methyl beta-iodobenzenepropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl beta-iodobenzenepropanoate is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.10 g/mol . It is a derivative of propanoic acid, where the beta position is substituted with an iodobenzene group and the carboxyl group is esterified with methanol. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl beta-iodobenzenepropanoate can be synthesized through several methods. One common approach involves the iodination of methyl beta-phenylpropanoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the beta position.
Another method involves the esterification of beta-iodobenzenepropanoic acid with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and catalysts is crucial to obtain a product with high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl beta-iodobenzenepropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding methyl beta-phenylpropanoate using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiourea in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of beta-substituted derivatives such as beta-azidobenzenepropanoate, beta-cyanobenzenepropanoate, or beta-thiobenzenepropanoate.
Reduction: Formation of methyl beta-phenylpropanoate.
Oxidation: Formation of beta-iodobenzenepropanoic acid or other oxidized products.
Aplicaciones Científicas De Investigación
Methyl beta-iodobenzenepropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of methyl beta-iodobenzenepropanoate depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl beta-bromobenzenepropanoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity and may be used in different synthetic applications.
Methyl beta-chlorobenzenepropanoate: Contains a chlorine atom, offering different chemical properties and reactivity.
Methyl beta-fluorobenzenepropanoate: Contains a fluorine atom, which significantly alters its chemical behavior and applications.
Uniqueness
Methyl beta-iodobenzenepropanoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it particularly useful in certain substitution reactions and as a precursor for radiolabeled compounds in medical applications.
Propiedades
Fórmula molecular |
C10H11IO2 |
|---|---|
Peso molecular |
290.10 g/mol |
Nombre IUPAC |
methyl 3-iodo-3-phenylpropanoate |
InChI |
InChI=1S/C10H11IO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Clave InChI |
FELIYUDBANPMRG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C1=CC=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




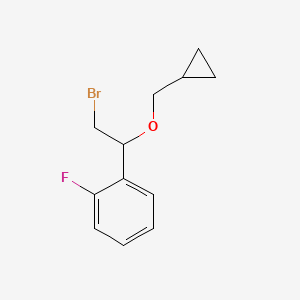


![3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13640015.png)
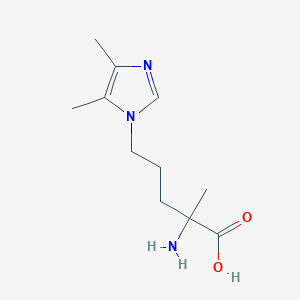

![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)


